![molecular formula C4H3IN2OS B1672036 Iodothiouracil CAS No. 5984-97-4](/img/structure/B1672036.png)
Iodothiouracil
Overview
Description
Iodothiouracil is a compound that belongs to the class of organic compounds known as halopyrimidines . These are aromatic compounds containing a halogen atom linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Scientific Research Applications
Antithyroid Agent
Iodothiouracil has been studied for its unique antithyroid action . It’s suggested that the entire molecule of 5-iodo-2-thiouracil, rather than any particular moiety, contributes to this unique effect . This makes it a potent antithyroid agent .
Treatment of Hyperthyroidism
Iodothiouracil has been used in therapeutic studies for the treatment of hyperthyroidism . The hyperthyroid gland has a great affinity for iodine, therefore, an effective and selective concentration of iodinated compounds in the thyroid might result . This could potentially lead to a more rapid control of thyrotoxicosis than with the use of noniodinated thiouracils .
Reduction of Goitrogenicity
The use of Iodothiouracil could potentially lead to the reduction of goitrogenicity . If the assumption is made that iodo-thiouracil will yield free iodine in the gland, the hyperplasia, hyperemia, and friability of the thyroid should be diminished .
Decreased Risk of Agranulocytosis and Leukopenia
If smaller doses of this iodinated compound are required for the control of thyrotoxicosis than those usually employed with noniodinated thiouracils, the danger of agranulocytosis, leukopenia, and other drug reactions may be diminished or avoided .
Restoration of Thyroid to Normal Physiologic Relationships
It has been suggested that the ideal treatment of hyperthyroidism will result in a restoration of the thyroid to normal physiologic relationships and normal histologic structure . The use of Iodothiouracil might contribute to this restoration .
Effect on Serum Protein-Bound Iodine
There has been research on the effect of Iodothiouracil on the serum protein-bound iodine . However, the details of this research are not available in the search results.
Future Directions
Mechanism of Action
Target of Action
Iodothiouracil primarily targets the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the degradation of pyrimidine bases, catalyzing the reduction of uracil and thymine . It is also involved in the degradation of the chemotherapeutic drug 5-fluorouracil .
Mode of Action
It is suggested that the unique effect of the iodo derivative is due to the entire molecule rather than to any particular moiety . The compound was originally selected for further study partly because of its goitrogenic activity .
Biochemical Pathways
By inhibiting Dihydropyrimidine dehydrogenase, it may disrupt the normal breakdown of pyrimidine bases, leading to downstream effects on DNA synthesis and cell division .
Result of Action
It has been suggested that it possesses a unique antithyroid action . This could potentially lead to effects on thyroid hormone synthesis and regulation, impacting various physiological processes.
Action Environment
The action, efficacy, and stability of Iodothiouracil can be influenced by various environmental factors. For instance, the hyperthyroid gland has a great affinity for iodine, suggesting that an effective and selective concentration of iodinated compounds like Iodothiouracil in the thyroid might result . .
properties
IUPAC Name |
5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHSNVSHMCUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3565-15-9 (hydrochloride salt) | |
Record name | Iodothiouracil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023156 | |
Record name | Iodothiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodothiouracil | |
CAS RN |
5984-97-4 | |
Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodothiouracil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodothiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IODOTHIOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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